molecular formula C4H8O4 B119605 D-Threose CAS No. 95-43-2

D-Threose

Cat. No. B119605
CAS RN: 95-43-2
M. Wt: 120.1 g/mol
InChI Key: YTBSYETUWUMLBZ-QWWZWVQMSA-N
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Description

D-Threose is a carbohydrate used in the synthesis of glucose and mannose derivatives . It is a diastereomer of both D-erythrose and L-erythrose .


Synthesis Analysis

D-Threose is synthesized from glucose and mannose derivatives . A robust phosphorylation strategy in aqueous solution has been demonstrated with diamidophosphate, which has not only been useful for efficient regioselective α-phosphorylation of glycolaldehyde and D-glyceraldehyde, but also for the synthesis of aldose 1,2-cyclic phosphates .


Molecular Structure Analysis

D-Threose is a four-carbon monosaccharide with molecular formula C4H8O4 . It contains total 15 bond(s); 7 non-H bond(s), 1 multiple bond(s), 3 rotatable bond(s), 1 double bond(s), 1 aldehyde(s) (aliphatic), 3 hydroxyl group(s), 1 primary alcohol(s), and 2 secondary alcohol(s) .


Chemical Reactions Analysis

D-Threose can be reduced to introduce a symmetry element (both ends of the molecule become CH2OH). The presence of a symmetry element means the reduced molecule is not chiral, but meso .


Physical And Chemical Properties Analysis

D-Threose can be crystallized, forming needle-like crystals. It has a melting point of 88-89°C. D-Threose has an optical rotation [a]D20 -12.3° (20 min, c = 4) .

Scientific Research Applications

  • Synthesis of D-erythro-sphingosines : D-Threose serves as an intermediate in synthesizing D-erythro-ephingosine via trans-selective Wittig reaction, azide introduction, and azide reduction (Schmidt & Zimmermann, 1986).

  • Glycation Reactions in Lens Tissue : L-Threose, a degradation product of ascorbic acid, has been studied for its ability to glycate and crosslink lens proteins. It undergoes rapid reduction within the lens, indicating potential involvement in lens health (Ortwerth et al., 1994).

  • Threose Nucleic Acid (TNA) Synthesis : D-Threose has been used in studies related to TNA, an artificial genetic polymer. The research explores the chemical challenges and solutions in synthesizing TNA polymers, highlighting D-Threose's role in these processes (Dunn et al., 2015).

  • Structural Insights into DNA/TNA and RNA/TNA Chimeric Duplexes : Research on the structural and dynamic properties of heteroduplexes of RNA/TNA and DNA/TNA, with TNA having a threose backbone, provides insights into the interactions and stability of these nucleic acid structures (Anosova et al., 2016).

  • Synthesis of Monosaccharides from D-Threose : D-Threose has been used as an intermediate in synthesizing various monosaccharides. Its versatility in chemical reactions highlights its importance in the field of carbohydrate chemistry (Dondoni & Merino, 1992).

  • Studies on L-Threose as a Substrate for Aldose Reductase : The potential detoxification of L-Threose by aldose reductase in the lens was explored, highlighting the enzyme's role in preventing toxicity due to ascorbate degradation products (Devamanoharan & Varma, 1996).

  • Conformational Study of D-Erythrose and D-Threose : This study explored the potential energy surfaces of D-erythrose and D-threose configurations, offering insights into their most stable structures and the interactions within these molecules (Azofra et al., 2012).

  • Effects of Dithiothreitol on Protein Activity : Although not directly about D-Threose, this study is relevant for understanding how derivatives of threose, like dithiothreitol, interact with proteins, which could be crucial for research involving threose (Alliegro, 2000).

  • Synthesis and Enzymatic Incorporation of α-L-threofuranosyl Adenine Triphosphate (tATP) : Investigating the synthesis of tATP from D-Threose and its incorporation into TNA by Therminator DNA polymerase. This study contributes to the understanding of TNA transcription and the functional capabilities of TNA (Zhang & Chaput, 2013).

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

D-Threose is a diastereomer of both D-erythrose and L-erythrose . The study of diastereomers is important as they have different physical properties and reactivity. They have different melting points and boiling points and different densities . This makes D-Threose an interesting subject for future research in the field of stereochemistry.

properties

IUPAC Name

(2S,3R)-2,3,4-trihydroxybutanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h1,3-4,6-8H,2H2/t3-,4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTBSYETUWUMLBZ-QWWZWVQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@@H](C=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101017421
Record name D-(-)-Threose
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Molecular Weight

120.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Threose

CAS RN

95-43-2, 29884-64-8
Record name D-Threose
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Record name D-Threose
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Record name Threose, DL-
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Record name D-(-)-threose
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Record name THREOSE, DL-
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Record name THREOSE, D-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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